Cas no 185207-28-7 (5-Fluoro-1,2-dimethyl-3-nitro-benzene)

5-Fluoro-1,2-dimethyl-3-nitro-benzene is a fluorinated aromatic compound characterized by its nitro and methyl substituents on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the electron-withdrawing nitro group and fluorine atom enhances its utility in nucleophilic substitution reactions, while the methyl groups contribute to steric and electronic modulation. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in downstream applications.
5-Fluoro-1,2-dimethyl-3-nitro-benzene structure
185207-28-7 structure
Product Name:5-Fluoro-1,2-dimethyl-3-nitro-benzene
CAS No:185207-28-7
MF:C8H8FNO2
MW:169.153025627136
MDL:MFCD11845463
CID:2626172
PubChem ID:20154045
Update Time:2025-10-31

5-Fluoro-1,2-dimethyl-3-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-1,2-dimethyl-3-nitro-benzene
    • DTXSID40603034
    • DS-001497
    • 1,2-Dimethyl-5-fluoro-3-nitrobenzene
    • 185207-28-7
    • SCHEMBL10685212
    • MDL: MFCD11845463
    • Inchi: 1S/C8H8FNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
    • InChI Key: SRKOJRWSFHYMMT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(C)=C(C)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 169.05390666g/mol
  • Monoisotopic Mass: 169.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 5-Fluoro-1,2-dimethyl-3-nitro-benzene

5-Fluoro-1,2-dimethyl-3-nitrobenzene: A Comprehensive Overview

The compound 5-Fluoro-1,2-dimethyl-3-nitrobenzene, also known by its CAS registry number 185207-28-7, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at the 5-position, methyl groups at the 1 and 2 positions, and a nitro group at the 3-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in numerous chemical reactions and material synthesis processes.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-Fluoro-1,2-dimethyl-3-nitrobenzene through various methodologies. One notable approach involves the directed fluorination of pre-synthesized nitrobenzene derivatives using selective fluorinating agents under controlled conditions. This method ensures high yield and purity, which are critical for its application in advanced materials and pharmaceutical research. The ability to control the substitution pattern on the benzene ring has been a focal point of recent studies, with researchers exploring novel catalysts and reaction conditions to optimize the synthesis process.

The electronic properties of 5-Fluoro-1,2-dimethyl-3-nitrobenzene make it an attractive candidate for use in organic electronics. The nitro group at the meta position introduces strong electron-withdrawing effects, while the fluoro group at the para position contributes to both electron-withdrawing and steric effects. These characteristics enhance the molecule's ability to participate in charge transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have demonstrated that incorporating this compound into conjugated polymers can significantly improve their electrical conductivity and photoluminescence properties.

In addition to its electronic applications, 5-Fluoro-1,2-dimethyl-3-nitrobenzene has found utility in medicinal chemistry as a building block for bioactive compounds. Its structure provides a versatile platform for further functionalization, allowing researchers to explore its potential as an anti-inflammatory agent or a component of novel drug delivery systems. For instance, studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against certain cancer cell lines, highlighting its potential role in oncology research.

The physical properties of 5-Fluoro-1,2-dimethyl-3-nitrobenzene also contribute to its versatility in different chemical systems. Its melting point and boiling point are well-documented, providing essential data for its safe handling and storage under various conditions. Furthermore, its solubility profile in different solvents makes it amenable to both solution-phase reactions and solid-state synthesis techniques.

From an environmental standpoint, understanding the degradation pathways of 5-Fluoro-1,2-dimethyl-3-nitrobenzene is crucial for assessing its impact on ecosystems. Recent research has focused on identifying microbial communities capable of metabolizing this compound under aerobic and anaerobic conditions. These studies not only provide insights into bioremediation strategies but also highlight the importance of sustainable practices in chemical manufacturing.

In conclusion, 5-fluoro-1,2-dimethyl-3-nitrobenzene (CAS No: 185207-28-) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. As research continues to uncover new potential uses for this compound, it remains a cornerstone in advancing both fundamental understanding and practical innovations in chemistry.

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